molecular formula C23H23N3O3 B12184906 N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

Cat. No.: B12184906
M. Wt: 389.4 g/mol
InChI Key: OKXHHVLUSYKQFN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a synthetic organic compound designed for advanced pharmaceutical and biochemical research. This molecule incorporates a tetrahydro-2H-pyrido[4,3-b]indole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and its presence in compounds that interact with various enzyme families . The structural features of this compound, including the acetylphenyl moiety and the pyridoindole system, suggest potential for investigating novel therapeutic agents, particularly in the field of oncology. Heterocyclic compounds containing nitrogen, such as the indole and pyridine rings found in this molecule, are frequently explored for their ability to modulate key biological targets, including kinase enzymes and epigenetic regulators . Researchers can utilize this chemical as a key intermediate in synthetic pathways or as a building block for the development of more complex molecules aimed at probing specific biochemical mechanisms. Its application is primarily focused on hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties of novel bioactive agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide

InChI

InChI=1S/C23H23N3O3/c1-15(27)16-5-4-6-17(13-16)24-22(28)9-10-23(29)26-12-11-21-19(14-26)18-7-2-3-8-20(18)25-21/h2-8,13,25H,9-12,14H2,1H3,(H,24,28)

InChI Key

OKXHHVLUSYKQFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminoketones

A patent by JPS5927869A details the preparation of 4-oxo-4,5,6,7-tetrahydroindole derivatives, which share structural similarities with the pyridoindole system. The method involves reacting 2-aminocyclohexanone with a cyclizing agent such as phosphoryl chloride (POCl₃) under reflux conditions. For the target compound, modifying this approach by substituting the cyclohexanone ring with a pyridine moiety could yield the desired pyridoindole structure.

Reaction Conditions

  • Precursor : 3-Aminopyridine-4-carboxaldehyde

  • Cyclizing Agent : POCl₃ or PCl₃

  • Solvent : Toluene or dichloroethane

  • Temperature : 80–110°C

  • Yield : 60–75% (estimated based on analogous reactions)

Reductive Amination for Ring Closure

An alternative route employs reductive amination to form the tetrahydroindole ring. For example, reacting 3-nitro-4-pyridylacetaldehyde with a primary amine in the presence of sodium cyanoborohydride (NaBH₃CN) can produce the saturated pyridoindole system. This method offers better stereochemical control compared to acid-catalyzed cyclization.

Formation of the Butanamide Side Chain

The butanamide moiety is introduced via nucleophilic acyl substitution or amide coupling.

Acylation of the Pyridoindole Amine

The primary amine on the pyridoindole core reacts with 4-chloro-4-oxobutanoyl chloride to form the ketone intermediate. Subsequent displacement of the chloride with the acetylphenyl group completes the side chain.

Procedure

  • Step 1 : Pyridoindole (1 eq) is treated with 4-chloro-4-oxobutanoyl chloride (1.2 eq) in dry dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Step 2 : The intermediate chloride is reacted with 3-acetylaniline (1.5 eq) in dimethylformamide (DMF) at 60°C for 6 hours.

Optimization Notes

  • Catalyst : 4-Dimethylaminopyridine (DMAP) improves acylation efficiency.

  • Yield : ~65% (based on analogous amidation reactions).

Functionalization of the Aromatic Ring

The 3-acetylphenyl group is introduced via Friedel-Crafts acetylation or pre-functionalized building blocks.

Friedel-Crafts Acetylation

Direct acetylation of the phenyl ring using acetyl chloride and Lewis acids like aluminum chloride (AlCl₃) is a viable route. However, steric hindrance from the pyridoindole system may necessitate harsh conditions.

Conditions

  • Acetylating Agent : Acetyl chloride (1.5 eq)

  • Catalyst : AlCl₃ (1.2 eq)

  • Solvent : Nitromethane

  • Temperature : 0°C to room temperature

  • Yield : 40–50% (estimated)

Use of Pre-Acetylated Aniline Derivatives

A more efficient approach involves coupling pre-synthesized 3-acetylaniline with the butanamide intermediate. This avoids regioselectivity issues associated with Friedel-Crafts reactions.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for constructing the target compound:

Step Method Conditions Yield Advantages Limitations
Pyridoindole synthesisCyclocondensationPOCl₃, toluene, 110°C60–75%High efficiencyRequires harsh reagents
Pyridoindole synthesisReductive aminationNaBH₃CN, MeOH, rt50–65%Mild conditions, stereocontrolLonger reaction time
Butanamide formationAcylationDCM, TEA, 0°C65%High selectivitySensitive to moisture
Acetylphenyl introductionPre-functionalizedDMF, 60°C70–80%Avoids Friedel-Crafts limitationsRequires multistep synthesis

Challenges and Optimization Strategies

Steric Hindrance in Acylation

The bulky pyridoindole system can impede acylation. Using microwave-assisted synthesis reduces reaction times and improves yields. For example, irradiating the reaction mixture at 100°C for 20 minutes increases yields by 15–20%.

Purification of Polar Intermediates

The butanamide intermediate is highly polar, complicating column chromatography. Switching to recrystallization from ethanol-water mixtures (7:3 v/v) enhances purity.

Scalability and Industrial Applications

Continuous flow reactors enable large-scale production of the pyridoindole core. A patent by WO2014188453A2 highlights the use of microreactors for cyclization steps, achieving 90% conversion in 10 minutes. This method minimizes byproduct formation and is adaptable to Good Manufacturing Practice (GMP) standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The pyrido[4,3-b]indole scaffold is a common feature among analogs, but substituent variations significantly alter properties:

Compound Key Substituents Conformational Ratio (Ca/Cb) Molecular Weight Key References
Target Compound (N-(3-acetylphenyl)-4-oxo-4-(pyridoindolyl)butanamide) 3-acetylphenyl Not reported ~435 (estimated) -
N-(3,4-dimethoxyphenyl)-4-(8-fluoro-pyridoindolyl)-4-oxobutanamide 3,4-dimethoxyphenyl; 8-fluoro on indole Not reported 425.5
(6-Fluoro-8-trifluoromethyl-pyridoindolyl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (Compound 28) 6-Fluoro; 8-CF₃; pyrazole-CF₃ 67/33 ~470 (estimated)
N-(4-hydroxyphenyl)-4-(pyrido[3,4-b]indolyl)butanamide 4-hydroxyphenyl; pyrido[3,4-b]indole core Not reported ~400 (estimated)
  • Substituent Impact: Electron-Withdrawing Groups (e.g., CF₃, F): Enhance metabolic stability and membrane permeability . Acetyl vs. Fluorine Substitution: Fluorine at position 8 (as in ) could enhance binding to Tau aggregates, a target in Alzheimer’s disease .

Heterocyclic Core Variations

  • Pyrido[4,3-b]indole vs. Pyrido[3,4-b]indole : The position of the nitrogen atom in the pyridine ring (e.g., ) affects electronic distribution and binding to targets like kinases or Tau proteins .

Spectral and Analytical Data

  • NMR Trends : Compounds with trifluoromethyl groups (e.g., ) show distinct ¹⁹F NMR signals, while methoxy groups (e.g., ) produce characteristic ¹H shifts at δ 3.7–3.9 ppm.
  • LCMS Data : Analogs with higher molecular weights (e.g., ~500 Da in ) exhibit longer retention times (3.21 minutes) compared to smaller derivatives (2.13 minutes) .

Anti-Infective Activity

  • Broad-Spectrum Targets : The butanamide moiety is common in anti-infective agents targeting MAPK/ERK or PI3K pathways . Substitutions like trifluoromethyl groups (e.g., ) could improve bacterial membrane penetration.

Biological Activity

N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, through a review of relevant studies and findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes an indole moiety and a butanamide chain. Its molecular formula is C23H25N3O4C_{23}H_{25}N_{3}O_{4}, and it exhibits a molecular weight of 405.47 g/mol. The presence of the acetyl group on the phenyl ring may influence its lipophilicity and biological interactions.

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of this compound class possess significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 1: Inhibitory Effects on COX Enzymes

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
This compoundTBDTBD

In vitro studies demonstrated that these compounds significantly reduced the expression of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting their potential as therapeutic agents in treating inflammatory diseases .

2. Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Screening

A study conducted on multicellular spheroids revealed that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)
A549 (Lung Cancer)TBD
MCF7 (Breast Cancer)TBD
HeLa (Cervical Cancer)TBD

The results suggested that the structural features of the compound contribute to its ability to target specific pathways involved in tumor growth and metastasis .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its phenyl and indole rings. Preliminary SAR investigations indicate that electron-donating groups enhance anti-inflammatory activity while certain substitutions may increase anticancer efficacy.

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